2-(Methoxymethyl)thiirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19858-14-1 |
|---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.17 g/mol |
IUPAC Name |
2-(methoxymethyl)thiirane |
InChI |
InChI=1S/C4H8OS/c1-5-2-4-3-6-4/h4H,2-3H2,1H3 |
InChI Key |
SVUNGRWSYPGFNP-UHFFFAOYSA-N |
SMILES |
COCC1CS1 |
Canonical SMILES |
COCC1CS1 |
Other CAS No. |
19858-14-1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Methoxymethyl Thiirane and Thiirane Systems
Nucleophilic Ring-Opening of Thiiranes
The three-membered ring of thiiranes, including 2-(methoxymethyl)thiirane, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions by nucleophiles. These reactions are synthetically valuable for creating a variety of sulfur-containing compounds. researchgate.netmagtech.com.cn The regioselectivity of the attack is a key aspect of these reactions and is influenced by steric and electronic factors of both the thiirane (B1199164) and the nucleophile. magtech.com.cnresearchgate.net
The reaction of thiiranes with nitrogen-containing nucleophiles such as ammonia (B1221849) and amines is a fundamental process that leads to the formation of β-amino thiols. scribd.comarkat-usa.org The mechanism generally proceeds via an S\textsubscript{N}2 pathway, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-sulfur bond. acs.org
Mechanistic Insights: Theoretical studies, such as those using density functional theory (DFT), have provided detailed insights into the potential energy surfaces and transition states of these reactions. researchgate.net In the gas phase, it has been calculated that anti-attack by the nucleophile is the favored approach. arkat-usa.org The reactivity of different amines with thiirane has been computationally studied, showing that the relative rates of reaction are influenced by a combination of the nucleophilicity of the amine and non-bonding interactions in the transition state. arkat-usa.org For instance, gas-phase calculations predicted that ethylamine (B1201723) is the most reactive among a series of primary amines, while aniline (B41778) reacts significantly slower. arkat-usa.org
Regioselectivity: The regioselectivity of the nucleophilic attack on unsymmetrical thiiranes is a critical factor. Generally, the attack occurs at the less substituted carbon atom, a preference primarily dictated by steric hindrance. researchgate.netmagtech.com.cn This is the case for alkyl-substituted thiiranes. However, electronic effects can become dominant in certain situations. For aryl-substituted thiiranes, the attack preferentially occurs at the more substituted carbon due to the stabilization of the developing charge in the transition state by the aryl group. researchgate.netresearchgate.net The presence of a Lewis acid can also modulate this regioselectivity, further favoring attack at the more substituted carbon by enhancing the electronic effect. researchgate.netresearchgate.net For this compound, being an alkyl-substituted thiirane, the expectation is that nucleophilic attack by amines would predominantly occur at the less substituted C3 carbon.
The table below summarizes the regioselectivity of nucleophilic ring-opening of thiiranes with amines based on substituent effects.
| Thiirane Substituent | Predominant Site of Nucleophilic Attack | Controlling Factor |
| Alkyl | Less substituted carbon | Steric Hindrance researchgate.netmagtech.com.cn |
| Aryl | More substituted carbon | Electronic Effect researchgate.netresearchgate.net |
| Alkyl (in presence of Lewis Acid) | More substituted carbon | Electronic Effect researchgate.netresearchgate.net |
It is also worth noting that the nucleophilic products, β-amino thiols, can themselves act as nucleophiles and compete with the starting amine for the unreacted thiirane, potentially leading to polymerization as a side reaction. arkat-usa.org
Organometallic reagents, such as Grignard (RMgX) and organolithium compounds, are potent carbon nucleophiles that readily open the thiirane ring. magtech.com.cnprinceton.edu This reaction provides a valuable method for carbon-carbon bond formation.
The reaction of a Grignard reagent with a thiirane typically proceeds via nucleophilic attack of the carbanionic 'R' group on one of the ring carbons. chemguide.co.ukalfa-chemistry.com Similar to other nucleophilic ring-openings, the reaction with unsymmetrical thiiranes is generally regioselective. The attack usually occurs at the less sterically hindered carbon atom. magtech.com.cn The initial product is a magnesium thiolate, which upon acidic workup yields the corresponding thiol. chemguide.co.uk
In the context of a molecule like 2-(thiiran-2-yl)oxirane, which contains both a thiirane and an oxirane ring, the Grignard reagent selectively attacks the thiirane ring. This preference is attributed to the greater stability of the resulting thiolate anion compared to the corresponding alkoxide. stackexchange.com Subsequent intramolecular reaction of the thiolate can lead to the opening of the oxirane ring, though the regioselectivity of this second step can be influenced by factors such as the formation of a more thermodynamically stable ring system. stackexchange.com
The general mechanism for the Grignard reaction with a simple thiirane is as follows:
Nucleophilic Attack: The Grignard reagent (R-MgX) adds across one of the C-S bonds of the thiirane. chemguide.co.uk
Formation of Thiolate: This results in the formation of a magnesium thiolate intermediate.
Protonation: Subsequent hydrolysis with a dilute acid protonates the thiolate to yield the final thiol product. chemguide.co.uk
For example, the reaction of ethylmagnesium bromide with propylene (B89431) sulfide (B99878) would be expected to primarily yield 3-pentanethiol after workup, resulting from the attack at the less substituted carbon of the thiirane ring.
Thiiranes can be reduced to form thiols, a transformation that involves the cleavage of a carbon-sulfur bond and the addition of hydrogen. mdpi.comencyclopedia.pub A common reagent used for this purpose is lithium aluminum hydride (LiAlH₄). mdpi.comencyclopedia.pub
The reduction of thiiranes with LiAlH₄ is an effective method for preparing thiols. mdpi.com For instance, monoterpene-derived thiiranes have been successfully reduced to the corresponding monoterpene thiols using LiAlH₄. mdpi.comencyclopedia.pub The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from the LiAlH₄ onto one of the thiirane ring carbons. This attack is also subject to regioselectivity, typically favoring the less substituted carbon in unsymmetrically substituted thiiranes. mdpi.com
The general process for the reduction of a thiirane to a thiol using LiAlH₄ can be outlined as:
Hydride Attack: A hydride ion from LiAlH₄ attacks a carbon atom of the thiirane ring, causing the ring to open and form a lithium thiolate intermediate.
Acidic Workup: The reaction mixture is then treated with an acid to protonate the thiolate, yielding the thiol product.
Another method for the conversion of thiiranes to the corresponding alkenes, which is essentially a reduction of the sulfur, involves reaction with phosphite (B83602) esters. This desulfurization reaction is highly stereospecific. msu.edu
Electrophilic and Radical Mediated Transformations of Thiiranes
Beyond nucleophilic attack, the strained thiirane ring can also be opened or transformed through reactions with electrophiles and radicals. These pathways lead to different classes of products and offer alternative synthetic strategies.
Thiiranes react with halogens, such as bromine and chlorine. These reactions can lead to a variety of products depending on the conditions. The reaction of thiirane with bromine atoms (Br) has been studied kinetically in the gas phase. The reaction Br + C₂H₄S → SBr + C₂H₄ was found to be endothermic and proceeds with a significant activation energy. preprints.org The rate constant for this reaction was determined over a range of temperatures (340-920 K). preprints.org
Kinetic data for the reaction of Bromine atoms with Thiirane:
Reaction: Br + C₂H₄S → SBr + C₂H₄
Rate Constant (k₁): (6.6 ± 0.7) x 10⁻¹¹ exp(-(2946 ± 60)/T) cm³molecule⁻¹s⁻¹
Temperature Range: 340 - 920 K
Note: The uncertainties represent precision at the 2σ level, with an estimated total uncertainty on k₁ of 15%. preprints.org
The reaction of thietane (B1214591) with chlorine has been shown to proceed via electrophilic chlorination of the sulfur to form a chlorosulfonium intermediate, which then undergoes ring-opening. msu.edu A similar mechanism can be envisioned for thiiranes.
Thiiranes can undergo ring expansion reactions to form larger heterocyclic systems, most notably four-membered thietanes. researchgate.netbeilstein-journals.org These rearrangements are synthetically useful for accessing these less common heterocycles. beilstein-journals.org
One method to achieve a thiirane-thietane rearrangement involves the reaction of a 2-(1-haloalkyl)thiirane with a nucleophile. beilstein-journals.org More generally, thiiranes can react with sulfur ylides, such as dimethyloxosulfonium methylide, to yield thietanes. researchgate.net This process involves a nucleophilic ring-opening of the thiirane by the ylide, followed by an intramolecular displacement to form the four-membered ring. researchgate.net
Carbene-induced ring expansion is another pathway. For instance, vinylthiiranes react with α-diazo-β-diketones in the presence of a copper catalyst to form 3,6-dihydro-2H-thiopyrans. nih.gov The proposed mechanism involves the nucleophilic attack of the thiirane on a copper carbenoid, followed by a beilstein-journals.orgresearchgate.net-sigmatropic rearrangement. nih.gov
Thiiranes can also be induced to rearrange by treatment with in situ generated cyanoform, leading to ring expansion and the formation of five-membered 2-(dicyanomethylidene)thiazolidine compounds. nih.gov This transformation is initiated by the protonation of the sulfur heteroatom by cyanoform. nih.gov
Furthermore, theoretical studies have explored the unimolecular isomerization of thiirane. The triplet state of thiirane, which has significant biradical character, is thought to be an intermediate in the thermolysis and photolysis of this compound and can induce isomerization. cdnsciencepub.com
Desulfurization Reactions of Thiiranes
The removal of the sulfur atom from the thiirane ring to form an alkene, known as desulfurization, is a synthetically important transformation. This process can be achieved through various reagents, with transition metal catalysts and organophosphorus compounds being particularly effective. These reactions are generally stereoretentive, meaning the stereochemistry of the substituents on the thiirane ring is preserved in the resulting alkene.
Transition Metal-Catalyzed Sulfur Atom Transfer
The transfer of a sulfur atom from a thiirane to a metal center is a well-established method for desulfurization. mdpi.com This process is often catalytic and can be highly efficient under mild conditions. princeton.edu Various transition metals, including rhodium, rhenium, and molybdenum, have been shown to effectively catalyze this transformation. mdpi.com
The general mechanism for transition metal-catalyzed desulfurization involves the coordination of the thiirane to the metal catalyst. This is followed by an oxidative addition of the sulfur atom to the metal center, leading to the opening of the three-membered ring. mdpi.comprinceton.edu The resulting metallacyclic intermediate then undergoes reductive elimination, releasing the corresponding alkene and leaving the sulfur atom bound to the metal catalyst. In some systems, the sulfur can be transferred to a suitable acceptor, regenerating the active catalyst for subsequent cycles.
For instance, dinuclear molybdenum complexes have demonstrated high efficiency in catalyzing sulfur atom transfer from thiiranes like propylene sulfide and cyclohexene (B86901) sulfide. mdpi.com Similarly, certain rhenium complexes can catalyze the desulfurization of thiiranes in the presence of a sulfur acceptor like triphenylphosphine (B44618) with high conversion rates in very short reaction times. mdpi.com A rhodium carbonyl complex, [Rh(CO)₂Cl₂]₂, has also been reported to convert thiiranes into alkenes with retention of stereochemistry. princeton.edu
The table below summarizes the performance of various transition metal catalysts in the desulfurization of representative thiiranes.
| Catalyst | Substrate | Conditions | Conversion/Yield | Time | Citation |
| [Mo₂O₂(µ-S)₂{Bn₂P(O)CS₂}₂] (1 mol%) | Propylene Sulfide | Ambient Temp. | 100% | 60 min | mdpi.com |
| ReOCl₃(SMe₂)₂(OPPh₃) (5 mol%) | Cyclohexene Sulfide | Dichloromethane (B109758), with PPh₃ | 95% | 5 min | mdpi.com |
| [Rh(CO)₂Cl₂]₂ | General Thiiranes | CO Atmosphere | High | - | princeton.edu |
| Mo(CO)₆ | Various Thiiranes | Toluene, Reflux | High Yields | - | researchgate.net |
Organophosphorus Reagent Induced Desulfuration
Organophosphorus(III) compounds, particularly phosphines and phosphites, are effective reagents for the desulfurization of thiiranes to yield alkenes. princeton.edu The driving force for this reaction is the formation of a stable phosphorus(V) sulfide (a phosphine (B1218219) sulfide). While this reaction can proceed thermally, it is often slow. The rate can be significantly accelerated by the use of a transition metal catalyst. princeton.edu
Methyltrioxorhenium (MTO) is a notable catalyst for the desulfurization of thiiranes using triphenylphosphine (PPh₃) as the sulfur acceptor. rsc.org The reaction proceeds efficiently and stereospecifically at room temperature. rsc.org Mechanistic studies suggest that a Re(V) species is the active form of the catalyst, which facilitates the transfer of the sulfur atom from the thiirane to the phosphine. rsc.org
The general process can be represented by the following reaction:
Thiirane + PPh₃ → Alkene + Ph₃P=S
This method is valued for its mild conditions and high degree of stereospecificity, ensuring that the geometry of the starting material is reflected in the product. rsc.org
The table below provides examples of catalyst systems used for this transformation.
| Catalyst System | Sulfur Acceptor | Key Features | Citation |
| Methyltrioxorhenium (MTO) | Triphenylphosphine | Efficient, stereospecific, room temperature | rsc.org |
| Rhenium Complexes | Phosphines, Phosphites, Phosphoramides | Significant rate acceleration over uncatalyzed reaction | princeton.edu |
Role of Sulfur Ylides in Thiirane Reactivity and Synthetic Utility
Sulfur ylides are a class of zwitterionic organosulfur compounds where a carbanion is adjacent to a positively charged sulfur atom. nih.govnumberanalytics.com These species are highly versatile reactive intermediates in organic synthesis, renowned for their ability to form small rings like epoxides and cyclopropanes. nih.govnumberanalytics.com The stability and reactivity of sulfur ylides are influenced by the substituents on both the carbon and sulfur atoms. numberanalytics.com
In the context of thiirane chemistry, sulfur ylides are not typically formed from stable thiiranes directly but are conceptually related through intermediates known as thiocarbonyl ylides. A thiocarbonyl ylide is a 1,3-dipole that can be viewed as a ring-opened isomer of a thiirane. The chemistry of thiiranes can, in some cases, be rationalized by invoking the formation of such transient thiocarbonyl ylide intermediates. tandfonline.com
For example, the thermal or photochemical ring-opening of a thiirane can generate a thiocarbonyl ylide. This highly reactive intermediate can then undergo various transformations, including:
Cycloaddition Reactions: As a 1,3-dipole, it can react with dipolarophiles (like alkenes or alkynes) in [3+2] cycloaddition reactions to form five-membered sulfur-containing heterocycles. tandfonline.com
Electrocyclization: The ylide can undergo ring-closure, which may lead to isomerization of the original thiirane.
Fragmentation: The ylide can fragment into smaller, more stable molecules.
While the direct conversion of a simple thiirane like this compound to a stable sulfur ylide is not a common standalone reaction, the concept of the thiocarbonyl ylide intermediate is crucial for understanding certain reaction pathways, particularly in cycloadditions and thermal or photochemical rearrangements of the thiirane ring system. The synthetic utility arises from the ability to trap these transient ylides with other reagents to construct more complex molecular architectures. nih.govtandfonline.com
Polymerization Studies of Thiirane Derivatives
Fundamental Principles of Thiirane (B1199164) Ring-Opening Polymerization (ROP)
The ring-opening polymerization of thiiranes can proceed through various mechanisms, including anionic, cationic, and radical pathways. mdpi.com The choice of initiator and reaction conditions dictates the operative mechanism, which in turn influences the structure, molecular weight, and properties of the resulting polymer.
Anionic Polymerization Mechanisms and Kinetics
Anionic ring-opening polymerization (AROP) is a well-established method for the controlled synthesis of poly(alkylene sulfide)s. mdpi.comresearchgate.net This process is characterized by the nucleophilic attack of an anionic initiator on one of the carbon atoms of the thiirane ring, leading to ring opening and the formation of a propagating thiolate anion. semanticscholar.org
Initiation by Nucleophiles (e.g., Thiolates)
The initiation of the anionic polymerization of 2-(methoxymethyl)thiirane is typically achieved using nucleophilic species. Thiolates are particularly effective initiators for this process. The reaction commences with the nucleophilic attack of the thiolate anion on a carbon atom of the thiirane ring. This attack results in the opening of the strained three-membered ring and the generation of a new thiolate anion at the end of the growing polymer chain, which then propagates the polymerization.
The general mechanism for initiation can be represented as follows:
An initiator, such as a thiolate (RS⁻), attacks the less sterically hindered carbon of the this compound ring.
This leads to the cleavage of the C-S bond and the formation of a new, longer-chain thiolate anion.
This process continues with the sequential addition of monomer units to the growing chain.
First-Order Kinetics and "Living" Polymerization Characteristics
A significant feature of the anionic polymerization of many thiiranes, including presumably this compound, is its "living" nature. researchgate.netwindows.net In a living polymerization, chain termination and transfer reactions are absent. semanticscholar.org This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). semanticscholar.org
The polymerization typically follows first-order kinetics with respect to the monomer concentration. researchgate.net This implies that the rate of polymerization is directly proportional to the concentration of the this compound monomer. The living character of the polymerization enables the preparation of block copolymers by the sequential addition of different monomers.
Regiochemical Control and Polymer Microstructure
The regiochemistry of the ring-opening process is a critical factor that determines the microstructure of the resulting polymer. In the case of an unsymmetrically substituted thiirane like this compound, the nucleophilic attack can occur at either the substituted (α) or unsubstituted (β) carbon atom of the ring.
The mode of ring-opening dictates the repeating unit structure in the polymer chain. Attack at the β-carbon (the less hindered site) is generally favored, leading to a head-to-tail polymer structure. This regioselectivity is influenced by factors such as the nature of the initiator, the solvent, and the reaction temperature. Precise control over the regiochemistry is essential for obtaining polymers with uniform microstructures and predictable properties.
Cationic Polymerization Pathways
Cationic ring-opening polymerization (CROP) represents another major pathway for polymerizing thiiranes. mdpi.comresearchgate.net This process is initiated by electrophilic species, such as Brønsted or Lewis acids, which activate the monomer by protonating or coordinating to the sulfur atom. mdpi.com This activation makes the thiirane ring susceptible to nucleophilic attack by another monomer molecule or the growing polymer chain.
The propagation step involves the sequential addition of monomer units to the cationic chain end. However, CROP of thiiranes can be more complex than anionic polymerization, often accompanied by side reactions such as chain transfer and termination, which can lead to polymers with broader molecular weight distributions. Recent studies have explored strategies to control the cationic polymerization of substituted thiiranes to achieve well-defined polymer structures. rsc.org
Radical Ring-Opening Polymerization
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Advanced Polymerization Methodologies for Thiirane Derivatives
Development of Novel Polythiirane Architectures:Research on the development of advanced polymer architectures specifically derived from this compound is not present in the available literature.
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Applications of 2 Methoxymethyl Thiirane in Organic Synthesis
Building Block for Sulfur-Containing Molecules
The primary application of 2-(methoxymethyl)thiirane in organic synthesis is as a versatile building block. Its predictable ring-opening reactivity allows for the facile introduction of a 1-methoxy-2-propylthio moiety into various molecular scaffolds. This is useful for creating functionalized thiols and thioethers, which are important intermediates in medicinal chemistry and agrochemistry. For instance, reaction with amines yields β-aminothiols, a structural motif present in some biologically active compounds.
Role in Polymer Chemistry
This compound serves as a monomer in the synthesis of sulfur-containing polymers. The ring-opening polymerization of this compound leads to poly(thioether)s with pendant methoxymethyl groups. These side chains can modify the physical properties of the polymer, such as increasing its flexibility or altering its solubility in different solvents. Polymers containing sulfur are investigated for specialized applications, including as high-refractive-index materials for optical devices and as components in advanced lithography. nih.gov The stability of this compound compared to other substituted thiiranes makes it a more manageable monomer for these polymerization processes.
Advanced Synthetic Applications and Derivatization Strategies
Thiiranes as Versatile Synthons for Complex Sulfur-Containing Molecules
Thiiranes, or episulfides, are the sulfur analogs of epoxides and are recognized as important intermediates in the synthesis of a vast array of sulfur-containing compounds. nih.govresearchgate.net The high reactivity of the three-membered ring, a consequence of significant ring strain, allows for facile ring-opening reactions with a variety of nucleophiles and electrophiles. sci-hub.seacs.org This reactivity makes thiiranes, including 2-(methoxymethyl)thiirane, powerful synthons—or synthetic building blocks—for constructing larger, more intricate molecular architectures. beilstein-journals.org They serve as precursors for acyclic sulfur compounds and provide access to a diverse range of larger sulfur-containing heterocyclic systems. researchgate.net
The synthetic utility of thiiranes is particularly evident in their ability to undergo ring expansion reactions to form other important heterocyclic systems. researchgate.net
Thietanes: Thietanes, the four-membered sulfur heterocycles, can be efficiently prepared from thiiranes through various ring-expansion strategies. nih.govbeilstein-journals.org These methods typically involve the reaction of a thiirane (B1199164) with a reagent that can insert a carbon atom into the ring. A notable method is the reaction with a sulfur ylide, such as dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base. rsc.orgresearchgate.net The process involves a nucleophilic ring-opening of the thiirane by the ylide, followed by an intramolecular cyclization to yield the thietane (B1214591). rsc.org This provides a direct and efficient pathway from three- to four-membered sulfur heterocycles. rsc.org Another approach involves the intramolecular rearrangement of a substituted thiirane, such as a thiirane-2-methanol derivative, under Mitsunobu conditions, which can yield a thietane alongside the expected ether product. nih.gov
| Starting Thiirane Derivative | Reagent/Condition | Resulting Heterocycle | Reference |
| General Thiirane | Trimethyloxosulfonium iodide, NaH | Thietane | rsc.org |
| Chiral Thiirane-2-methanol | 3-Nitrophenol, PPh₃, DEAD (Mitsunobu) | Thietane Ether | nih.gov |
| 2-(Chloromethyl)thiirane | Acetic Acid, Heat | Thietan-3-yl acetate | nih.gov |
Thiazolidinones: Thiazolidinones, five-membered rings containing both sulfur and nitrogen, are significant scaffolds in medicinal chemistry. orientjchem.org While direct conversion is less common, a versatile two-step approach starting from a thiirane is well-established. First, the ring of a thiirane such as this compound can be opened by an amine (mercaptoethylation) to produce a β-aminothiol. wikipedia.org This intermediate can then undergo cyclization with a phosgene (B1210022) equivalent or react with an aldehyde and mercaptoacetic acid to furnish the thiazolidinone ring system. sci-hub.seresearchgate.net For instance, aminothiiranes have been treated with triphosgene (B27547) to successfully synthesize thiazolidinones.
Thiiranes are excellent precursors for generating thiols, which are themselves crucial intermediates in organic synthesis. encyclopedia.pubmdpi.com This transformation is typically achieved through the reductive cleavage of the thiirane ring. A common and effective method involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄). encyclopedia.pub This reaction proceeds with the opening of the strained ring to yield the corresponding thiol.
This strategy has been applied to the synthesis of monoterpene thiols, a class of compounds valued in the food and perfume industries and as chiral auxiliaries in asymmetric synthesis. mdpi.com For example, a monoterpene epoxide can be converted to the corresponding thiirane by reacting it with thiourea (B124793). encyclopedia.pub Subsequent reduction of this monoterpene thiirane with LiAlH₄ affords the target monoterpene thiol in moderate yields. encyclopedia.pub The reduction of para-menthane thiiranes has been shown to produce the corresponding thiols, although yields can be variable. encyclopedia.pubmdpi.com
Rational Design of Thiirane-Based Chemical Probes and Intermediates (e.g., for Enzyme Inhibition Studies)
The inherent reactivity of the thiirane ring has been harnessed in the rational design of chemical probes and enzyme inhibitors. iupac.orgnih.govslideshare.net The thiirane moiety can act as an electrophilic "warhead" that covalently modifies a nucleophilic residue in an enzyme's active site, leading to irreversible inhibition. acs.org This mechanism-based approach is a powerful strategy in drug discovery. slideshare.net
A prominent example of this strategy is the development of thiirane-containing inhibitors for matrix metalloproteinases (MMPs), specifically the gelatinases (MMP-2 and MMP-9), which are implicated in cancer metastasis. rsc.orgacs.org The thiirane ring in these inhibitors, such as the well-studied compound SB-3CT, is designed as a "caged" or latent thiol. researchgate.netresearchgate.net It is proposed that upon binding to the enzyme's active site, the thiirane ring is opened, and the resulting thiol group coordinates strongly to the catalytic zinc ion, leading to potent and selective inhibition. iupac.orgresearchgate.net The design leverages the thiirane's reactivity and the high affinity of sulfur for zinc. iupac.org Conformational analyses of these inhibitors have been performed using X-ray crystallography and molecular dynamics to better understand their binding modes. researchgate.net
| Inhibitor Type | Target Enzyme | Design Principle | Reference |
| Thiirane-based substrate analogs | Carboxypeptidase A (CPA) | Thiirane acts as an electrophile for a catalytic carboxylate residue. | iupac.org |
| (±)-2-[(4-Phenoxyphenylsulfonyl)methyl]thiirane (SB-3CT) | Gelatinases (MMP-2, MMP-9) | Thiirane acts as a latent thiol to bind the active site zinc ion. | researchgate.netresearchgate.net |
| Biphenyl sulfonate thiiranes | MMP-2 and MMP-9 | Selective inhibition targeting the gelatinase subclass of MMPs. | acs.org |
| Monophenyl sulfonate thiiranes | MMP-2 | Potent and selective inhibition of a single gelatinase isoform. | acs.org |
Integration of Thiirane Chemistry with Modern Synthetic Methodologies
To enhance efficiency, safety, and scope, thiirane chemistry is increasingly being integrated with modern synthetic methods, including advanced catalysis, click chemistry, and flow chemistry.
Click Chemistry: The concept of "click chemistry," which describes reactions that are rapid, high-yielding, and generate minimal byproducts, has been applied to the synthesis of thiirane-based molecules. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier click reaction. rsc.org Researchers have synthesized new families of thiirane-based gelatinase inhibitors by "clicking" an azide (B81097) fragment containing the thiirane warhead onto various lipophilic alkynes. rsc.org This modular approach allows for the rapid generation of a library of potential inhibitors, facilitating the exploration of structure-activity relationships and the optimization of inhibitor potency. rsc.orgrsc.org
Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages for reactive and potentially hazardous compounds. syrris.com The synthesis of thiiranes can involve odorous or unstable intermediates, making it an ideal candidate for flow processing, which enhances safety by minimizing the volume of reactive material at any given time. syrris.com The precise control over reaction parameters like temperature and residence time in a flow reactor can lead to improved yields and selectivity. syrris.com While specific examples focusing on this compound in flow are not prevalent, the total synthesis of complex natural products has been successfully accelerated using flow technology, demonstrating the power of this platform for multi-step sequences that could be applied to thiirane derivatization. syrris.com
Advanced Catalysis: Modern catalytic methods are being applied to achieve novel transformations of thiiranes. For instance, a copper-catalyzed oxyalkynylation of thiiranes has been developed using hypervalent iodine reagents (ethynylbenziodoxolones, or EBXs). acs.orgthieme-connect.com This atom-efficient reaction allows for the ring-opening of thiiranes to install both an alkyne and a benzoate (B1203000) group, creating highly functionalized building blocks from simple starting materials. acs.orgmdpi.com The reaction proceeds under mild conditions with inexpensive copper catalysts, highlighting a significant advancement over classical methods. acs.orgproquest.com
Conclusion and Future Research Directions
Summary of Key Academic Advancements in 2-(Methoxymethyl)thiirane and Thiirane (B1199164) Chemistry
The field of thiirane chemistry has evolved significantly, moving beyond simple synthesis to encompass stereoselective methods, complex reaction mechanisms, and novel applications. Thiiranes, the sulfur analogs of epoxides, are valuable intermediates in organic synthesis due to the high strain of their three-membered ring. cymitquimica.comtandfonline.com
Key academic advancements include:
Synthesis Methods : Historically, the synthesis of thiiranes has been challenging due to their limited stability and tendency to polymerize. tandfonline.com However, significant progress has been made. Modern methods include the conversion of oxiranes using reagents like thiourea (B124793) or sodium thiocyanate (B1210189), which often proceeds with stereochemical retention. researchgate.netscribd.com The coupling of diazo compounds with thiocarbonyls is another established method that generates thiocarbonyl ylides as key intermediates. tandfonline.comuzh.ch More recently, organocatalytic approaches have emerged, offering cheaper and more environmentally friendly protocols for converting alkenes to thiiranes via an initial epoxidation followed by reaction with a sulfur source like thiourea. chemistryviews.org A notable stereoselective synthesis for cis-diaryl thiiranes has been developed using Lawesson's reagent and aldazine (B74668) N-oxides, proceeding through a thiocarbonyl ylide intermediate and a 4π-electrocyclization. thieme-connect.com
Reactivity and Mechanistic Understanding : The reactivity of thiiranes is dominated by ring-opening reactions, which can be initiated by both nucleophiles and electrophiles. tandfonline.com Desulfurization to form alkenes is a common reaction pathway. tandfonline.comtandfonline.com Detailed mechanistic studies, often supported by computational chemistry, have elucidated the pathways of these reactions. For instance, studies on the reaction of thiiranes with amines have characterized the transition states, showing a preference for anti-attack by the nucleophile. arkat-usa.org The thermal decomposition of thiiranes has been shown to proceed via C-S bond breaking followed by rearrangement to form thiols and thioaldehydes. rsc.org
Applications in Synthesis : Thiiranes serve as precursors to a variety of sulfur-containing compounds. cymitquimica.com They have been utilized in the synthesis of biologically active molecules and in carbohydrate chemistry. tandfonline.com Ring-expansion reactions of thiiranes provide a route to larger sulfur-containing heterocycles like thietanes. beilstein-journals.orgbeilstein-journals.org
While this compound is mentioned in the literature as a substituted thiirane scribd.comgoogle.comnist.gov, detailed studies on its specific synthesis and reactivity are not widely published. The academic advancements in functionalized thiiranes, however, provide the necessary tools to explore this specific compound.
Identification of Unaddressed Research Questions and Methodological Challenges
Despite progress, several challenges and unanswered questions remain in thiirane chemistry, many of which are directly relevant to the study of this compound.
Specific Synthesis and Purification : A significant gap is the lack of optimized, high-yield synthetic routes specifically for this compound. While general methods for substituted thiiranes exist, the influence of the methoxymethyl group on reaction efficiency, regioselectivity, and stability needs to be systematically investigated. The inherent instability and tendency of thiiranes to polymerize spontaneously present ongoing methodological challenges for their synthesis, storage, and handling. tandfonline.comarkat-usa.org
Stereoselective Synthesis : The development of general and efficient stereoselective syntheses of substituted thiiranes remains a major hurdle. thieme-connect.com For a chiral molecule like this compound, developing methods to access enantiomerically pure forms is crucial for potential applications in pharmaceuticals or asymmetric catalysis.
Reactivity Control : The competition between desired ring-opening reactions and undesired polymerization or desulfurization is a persistent challenge. tandfonline.comarkat-usa.org For this compound, key questions remain: How does the ether functionality influence the regioselectivity of nucleophilic attack on the thiirane ring? Can the oxygen atom participate in or direct reactions, potentially leading to novel intramolecular cyclizations?
Sulfur-Transfer Agents : The development of more effective, stable, and environmentally benign sulfur-transfer agents for the direct episulfidation of alkenes is a continuing challenge for the entire field. researchgate.netnih.gov
| Research Area | Unaddressed Questions & Challenges |
| Synthesis | Lack of dedicated high-yield synthesis for this compound; controlling spontaneous polymerization. tandfonline.comarkat-usa.org |
| Stereochemistry | Need for general methods for the asymmetric synthesis of substituted thiiranes like this compound. thieme-connect.com |
| Reactivity | Understanding the electronic and steric influence of the methoxymethyl group on ring-opening regioselectivity and stability. |
| Methodology | Development of more efficient and sustainable sulfur-transfer reagents for episulfidation. nih.gov |
Outlook on Innovations in Thiirane Synthesis and Reactivity
The future of thiirane chemistry is geared towards greater control, efficiency, and sustainability.
Innovations in Synthesis : The development of novel catalytic systems is a primary focus. This includes expanding the scope of organocatalysis and exploring new metal-catalyzed sulfur transfer reactions that operate under mild conditions with high stereocontrol. chemistryviews.orgthieme-connect.comnih.gov Photochemical methods, which allow for spatiotemporal control over reactions, could provide new pathways for thiirane synthesis. uzh.ch Flow chemistry represents another promising frontier, potentially mitigating the instability and polymerization issues associated with batch processing of thiiranes.
Innovations in Reactivity : Future research will likely uncover novel transformations of the thiirane ring. This could involve catalytic systems that selectively promote one reaction pathway (e.g., ring-opening) while suppressing others (e.g., desulfurization). The application of thiiranes in multicomponent reactions could lead to the rapid assembly of complex molecules. For this compound, exploring reactions that leverage the methoxymethyl group, such as Lewis acid-mediated rearrangements or intramolecular cyclizations, could yield unique heterocyclic structures. acs.org The thia-aza-Payne rearrangement, an intramolecular ring-opening of aziridines to form thiiranes, showcases the potential for complex, designed rearrangements. researchgate.net
Prospects for Polymer Science and Advanced Materials Applications
Thiiranes are valuable monomers for creating polymers with unique properties, and functionalized derivatives like this compound are particularly promising. chemistryviews.orgjchemrev.com
Polymer Synthesis : The ring-opening polymerization of thiiranes can produce poly(alkylene sulfide)s, materials known for their high refractive indices, thermal stability, and resistance to radiation. The methoxymethyl group in poly[this compound] would be expected to enhance polarity and solubility, potentially leading to materials suitable for coatings, adhesives, or polymer electrolytes. jchemrev.comresearchgate.net
Advanced Polymerization Techniques : Innovations in polymerization methods are expanding the possibilities. Ring-expansion polymerization (REP) is a powerful technique for producing high molecular weight cyclic polymers, which have distinct properties compared to their linear counterparts. bohrium.com Furthermore, photoinduced polymerization techniques like photoinduced reversible addition-fragmentation chain transfer (PET-RAFT) offer excellent control over polymer architecture under mild conditions. mdpi.com A dual-stimuli system combining thermal anionic ring-opening polymerization (AROP) of a thiirane with light-induced PET-RAFT of another monomer has been demonstrated, opening the door to complex, one-pot multiblock copolymer synthesis. mdpi.com Applying these advanced methods to this compound could yield novel block copolymers and cyclic polymers with tailored properties.
Advanced Materials : The incorporation of the thiirane moiety into polymer backbones is a strategy for developing advanced materials. cymitquimica.comresearchgate.net Two-dimensional polymers (2DPs), which are crystalline polymeric materials with extensive covalent bonding in two dimensions, are an emerging area where the unique bonding capabilities of sulfur could be exploited. rsc.org The properties of polymers derived from this compound could be fine-tuned for applications in optics, electronics, or even biomedical fields, leveraging the polymer's functional pendant group for further modification or to control material properties.
Emerging Areas in Computational Thiirane Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of thiiranes. arkat-usa.orgtandfonline.comnih.gov
Mechanism and Reactivity Prediction : Ab initio and density functional theory (DFT) calculations have been successfully used to model transition states, reaction rates, and regioselectivity in thiirane reactions. arkat-usa.orgacs.org Future work will likely focus on more complex systems. For this compound, computational studies could predict the preferred site of nucleophilic attack and quantify the electronic influence of the substituent, guiding synthetic efforts.
Spectroscopic Characterization : Theoretical calculations of spectroscopic constants (e.g., rotational constants, vibrational frequencies) have proven accurate and can assist in the experimental characterization of thiiranes and their isotopologues, even aiding in their potential astronomical detection. tandfonline.com
Catalyst and Materials Design : An exciting emerging area is the use of computational methods to design new catalysts for thiirane synthesis and polymerization. By modeling catalyst-substrate interactions, researchers can screen potential catalysts in silico before attempting laborious experimental work. Similarly, computational modeling can predict the bulk properties of polymers derived from monomers like this compound, such as their glass transition temperature, mechanical strength, and optical properties, accelerating the discovery of new advanced materials.
Studying Reactive Intermediates : The study of transient species like thiocarbonyl ylides, which are key intermediates in some thiirane syntheses, is greatly aided by computational chemistry. uzh.ch Future studies could provide deeper insight into the electrocyclization and cycloaddition reactions of these intermediates, enabling better control over product formation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Methoxymethyl)thiirane, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves epoxide-to-thiirane conversion or nucleophilic substitution reactions. Catalysts such as thiourea derivatives or phase-transfer agents (e.g., tetrabutylammonium bromide) are critical for enhancing reaction rates. Temperature control (e.g., 0–25°C) and anhydrous solvents (e.g., dichloromethane) minimize side reactions like hydrolysis. Evidence from analogous thiiranes highlights the necessity of slow reagent addition to avoid exothermic side reactions .
Q. How does solvent polarity affect the stability and reactivity of this compound in ring-opening reactions?
- Methodology : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in nucleophilic ring-opening reactions by solvating intermediates, while protic solvents (e.g., methanol) may participate in hydrogen bonding, altering reaction pathways. Kinetic studies on similar thiiranes show that solvent polarity correlates with activation energy differences of up to 10–15 kJ/mol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- Raman Spectroscopy : Identifies thiirane ring vibrations (e.g., C-S stretching at ~600–700 cm⁻¹) and methyl/methoxy group signatures .
- NMR : and NMR resolve methoxymethyl substituent coupling patterns (e.g., δ 3.3–3.5 ppm for OCH) and confirm stereochemistry .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+Na] peaks) .
Advanced Research Questions
Q. What computational approaches elucidate the stereoelectronic effects in the ring-opening mechanism of this compound?
- Methodology : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31+G(d)) model transition states and activation barriers. For example, the lowest-energy pathway involves deprotonation of the C–H bond antiperiplanar to the breaking C–S bond, with stereoelectronic stabilization from adjacent sulfone or methoxy groups. Solvent effects are incorporated via implicit models (e.g., PCM for methanol), showing a 20–30% increase in activation energy in nonpolar solvents .
Q. How do kinetic isotope effects (KIEs) validate the deprotonation step in thiirane ring-opening reactions?
- Methodology : Experimental KIEs (e.g., /) match DFT-calculated values, confirming a rate-limiting deprotonation step. Isotopic labeling at the methoxymethyl group’s β-hydrogen reveals secondary KIEs, indicating hyperconjugation stabilization during transition-state formation .
Q. In comparative studies, how do thiirane and oxirane analogs differ in their inhibition mechanisms against metalloproteases?
- Methodology : Thiiranes (e.g., SB-3CT derivatives) exhibit irreversible inhibition of MMP-2/MMP-9 via zinc-thiolate coordination, while oxiranes show reversible binding. Free-energy profiles from QM/MM simulations demonstrate a 15–20 kJ/mol lower activation barrier for thiiranes due to sulfur’s nucleophilicity and larger atomic radius .
Data Contradictions and Resolution
- Contradiction : and report conflicting solvent effects on thiirane reactivity (methanol vs. acetonitrile).
- Resolution : Methanol’s protic nature accelerates proton transfer in deprotonation steps, while acetonitrile’s polarity stabilizes ionic intermediates. The choice depends on the target mechanism (e.g., base-catalyzed vs. nucleophilic attack) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
